N-[4-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]phenyl]acetamide
Overview
Description
N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide is a complex organic compound with a unique structure that includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a strong acid or base as a catalyst.
Introduction of the methoxymethyl group: This step can be achieved through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Acetylation of the phenyl group: This step involves the reaction of the phenyl group with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like methoxymethyl or acetyl groups.
Scientific Research Applications
N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of specific molecular targets, such as kinases or enzymes involved in disease pathways.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It can be used in the development of new pharmaceuticals or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity. This can lead to the modulation of various cellular pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-{4-[9-(methoxymethyl)-7-methyl-4-oxo-1,2,3,4-tetrahydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl}acetamide: is similar to other pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives.
Other similar compounds: include those with different substituents on the phenyl or pyrimidine rings.
Uniqueness
Structural Uniqueness: The presence of the methoxymethyl and acetyl groups provides unique chemical properties and biological activity.
Functional Uniqueness: The compound’s ability to inhibit specific molecular targets distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[4-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-10-8-13(9-27-3)15-16-17(28-20(15)21-10)19(26)24-18(23-16)12-4-6-14(7-5-12)22-11(2)25/h4-8,18,23H,9H2,1-3H3,(H,22,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJSPOZNGSRXIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=CC=C(C=C4)NC(=O)C)SC2=N1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.